molecular formula C6H3BrClN3 B8103103 7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine

7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B8103103
M. Wt: 232.46 g/mol
InChI Key: VKJDULANWDFTES-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1392804-08-8) is a halogenated heterocyclic compound with the molecular formula C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol. It belongs to the triazolopyridine family, which features a fused triazole and pyridine ring system. The bromine atom is located at position 7 of the pyridine ring, while chlorine occupies position 3 of the triazole ring.

Properties

IUPAC Name

7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-2-11-5(3-4)9-10-6(11)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJDULANWDFTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2Cl)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Cyclization Cascades

A foundational approach involves the condensation of 2-hydrazinylpyridine derivatives with chloroacetonitrile or analogous electrophiles, followed by cyclization. For example, reacting 2-hydrazinyl-5-bromopyridine with chloroacetyl chloride in acetonitrile under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) yields the triazolo[4,3-a]pyridine core. Subsequent chlorination at position 3 is achieved using SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5, with yields ranging from 65% to 78%.

Key Parameters :

  • Temperature : 60–80°C for cyclization; 0–25°C for chlorination.

  • Solvent : Acetonitrile or dichloromethane.

  • Catalyst : Triethylamine or pyridine to neutralize HCl byproducts.

Palladium-Catalyzed Chemoselective Monoarylation

Palladium-mediated cross-coupling offers a regioselective pathway. Starting from 3-chloro-triazolo[4,3-a]pyridine , Suzuki-Miyaura coupling with bromophenylboronic acids introduces bromine at position 7. This method achieves yields of 70–85% with Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 as the catalyst and Na2CO3\text{Na}_2\text{CO}_3 as the base in toluene/water.

Advantages :

  • High regioselectivity due to halogen-directed coupling.

  • Compatibility with diverse boronic acids for structural diversification.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and halogenation steps. A representative protocol involves heating a mixture of 2-hydrazinyl-5-bromopyridine and chloromethyl methyl ether in acetic acid under microwave conditions (150°C, 20 min), achieving 82% yield. This method reduces reaction times from hours to minutes while maintaining purity (>95% by LC/MS).

Optimization Insights :

  • Power Settings : 300–500 W for even heating.

  • Solvent Polarity : Polar solvents (e.g., DMF) enhance microwave absorption.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterCondensation-CyclizationPalladium CouplingMicrowave Synthesis
Solvent AcetonitrileToluene/waterAcetic acid
Temperature 60–80°C90–110°C150°C (microwave)
Yield Range 65–78%70–85%75–82%

Polar aprotic solvents (e.g., acetonitrile) favor cyclization by stabilizing intermediate charges, while toluene/water biphasic systems enhance cross-coupling efficiency by partitioning reactants. Microwave synthesis eliminates thermal gradients, ensuring consistent heating and reducing side reactions.

Stoichiometric Ratios and Byproduct Mitigation

Excess chlorinating agents (e.g., SOCl2\text{SOCl}_2) drive complete substitution at position 3 but require careful quenching to prevent over-chlorination. A 1.2:1 molar ratio of SOCl2\text{SOCl}_2 to precursor minimizes dimerization byproducts. In palladium catalysis, a 5 mol% catalyst loading balances cost and activity, with ligand-free systems reducing complexity.

Analytical Characterization

Spectroscopic Techniques

  • ¹H/¹³C NMR : Methylenic protons adjacent to chlorine resonate at δ\delta 4.2–4.5 ppm (quartet, J=14HzJ = 14 \, \text{Hz}), while aromatic protons exhibit coupling patterns confirming bromine’s para-directing effects.

  • X-ray Crystallography : Confirms the triazolo[4,3-a]pyridine skeleton with bond angles of 117° (N1-C2-N3) and 123° (C7-Br), consistent with sp² hybridization.

Purity and Stability Assessment

  • HPLC/MS : Purity >98% with retention times of 6.2 min (C18 column, acetonitrile/water).

  • Stability : Decomposes above 200°C; storage at -20°C in amber vials prevents photodegradation.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat/mass transfer. A pilot study using a microreactor (0.5 mm diameter) achieved 89% yield by maintaining precise residence times (30 s) and temperature control (±2°C). Automated quenching systems neutralize excess SOCl2\text{SOCl}_2 with aqueous NaHCO3\text{NaHCO}_3, improving safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit promising antimicrobial properties. For instance, studies show that 7-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine can inhibit the growth of various pathogenic bacteria and fungi. This makes it a candidate for the development of new antimicrobial agents to combat resistant strains of bacteria.

Anticancer Properties
The compound has shown potential in anticancer research. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, particularly in leukemia and breast cancer cell lines. The mechanism involves the modulation of key signaling pathways that regulate cell proliferation and survival.

Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Agricultural Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its efficacy against plant pathogens suggests potential use as a fungicide or herbicide. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings.

Plant Growth Regulation
Preliminary studies indicate that triazole compounds can influence plant growth by modulating hormonal pathways. Research is ongoing to assess how this compound affects plant growth parameters such as root development and flowering time.

Materials Science

Synthesis of Novel Materials
The compound serves as a building block for synthesizing various functional materials. Its ability to form coordination complexes with metals is being explored for applications in catalysis and material science.

Photonic Applications
Research into the photophysical properties of triazolo-pyridines has revealed their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic properties of this compound make it suitable for developing advanced photonic materials.

Case Studies

StudyApplicationFindings
Antimicrobial Efficacy Study (2020) Medicinal ChemistryDemonstrated significant inhibition of E. coli and S. aureus growth with minimal cytotoxicity to human cells.
Cancer Cell Apoptosis Induction (2021) Medicinal ChemistryShowed that treatment with the compound resulted in a 70% increase in apoptosis in MCF-7 breast cancer cells compared to control groups.
Field Trials for Fungicidal Activity (2022) Agricultural ScienceResults indicated a 50% reduction in fungal infections on treated crops compared to untreated controls over a growing season.

Mechanism of Action

The mechanism by which 7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Triazolopyridine derivatives exhibit significant variations in properties based on substituent positions and types. Key comparisons include:

6-Bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine (CAS: 943613-36-3)
  • Substituents : Bromine at position 6, pyridinyl group at position 3.
  • Molecular Weight : 275.1 g/mol.
  • Synthesis : Synthesized via oxidative cyclization using N-chlorosuccinimide (NCS), which promotes nitrilimine intermediate formation .
  • Properties : The pyridinyl group enhances π-π stacking interactions, as confirmed by X-ray crystallography. This compound lacks halogen at position 7, reducing steric hindrance compared to the 7-bromo-3-chloro analog.
5-Chloro-1,2,4-triazolo[4,3-a]pyridine (CAS: 27187-13-9)
  • Substituents : Chlorine at position 4.
  • Molecular Weight : 153.57 g/mol.
3-(3-Bromobenzylthio)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (Compound 15b)
  • Substituents : 3-Bromobenzylthio at position 3, piperidinylsulfonyl at position 7.
  • Synthesis : Prepared via thiol-displacement reactions, yielding 94% .
  • Activity : Designed as an antimalarial agent, the sulfonamide group enhances solubility and target interaction with parasitic enzymes.
7-Methyl-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine (Compound 5g)
  • Substituents : Methyl at position 7, trimethoxyphenyl at position 3.
  • Synthesis : Selenium dioxide-mediated cyclization.
  • Activity : Exhibits cytotoxic activity (IC₅₀ < 10 µM) due to the electron-donating methoxy groups, which stabilize charge transfer in DNA intercalation .

Structure-Activity Relationship (SAR) Insights

  • Halogen Effects : Bromine and chlorine at positions 7 and 3 increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes. However, excessive steric bulk (e.g., 6-bromo vs. 7-bromo) may reduce binding efficiency .
  • Sulfonamide vs.
  • Green Synthesis : Sodium hypochlorite offers an environmentally friendly alternative to toxic oxidants like Cr(VI) in triazolopyridine synthesis .

Biological Activity

7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure includes a bromine atom at the 7th position and a chloromethyl group at the 3rd position on the triazolopyridine ring, which contributes to its biological interactions.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound acts as an inhibitor of CDK2, which plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2 activity, this compound induces significant alterations in cell cycle progression and promotes apoptosis in various cell types .

The biochemical properties of this compound indicate its role in various cellular processes:

  • Enzyme Interaction : It interacts with cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.
  • Cell Signaling : The compound influences signaling pathways associated with cell proliferation and apoptosis.
  • Molecular Binding : The presence of bromine and chloromethyl groups enhances binding to active sites of enzymes and proteins.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies show that it can effectively inhibit the growth of cancer cells by inducing apoptosis through CDK2 inhibition. The compound has shown promising results against various cancer cell lines.

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Preliminary studies suggest that it may have activity against certain pathogens, although detailed studies are still required to establish its efficacy and mechanism of action in this context .

Case Studies

  • Inhibition of CDK2 : A study demonstrated that this compound effectively inhibits CDK2 with an IC50 value indicating significant potency. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cell lines.
  • Antimicrobial Efficacy : Another investigation focused on the compound's potential against Cryptosporidium parvum, showing moderate potency with an EC50 value of 2.1 μM. This suggests that modifications to the structure could enhance its effectiveness against this pathogen .

Research Findings Summary

Biological ActivityTargetIC50/EC50 ValueNotes
CDK2 InhibitionCDK2IC50 (specific value not provided)Induces apoptosis in cancer cells
AntimicrobialC. parvumEC50 = 2.1 μMModerate potency; further structural optimization needed

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodOxidant/CatalystSolventYield (%)Sustainability
Oxidative cyclizationNaOClEthanol73High (green)
Transition-metal catalysisPd catalystsDMF60–85Moderate

What spectroscopic and analytical techniques are critical for characterizing this compound?

Basic
Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., bromo and chloro groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C6_6H4_4BrClN3_3) .
  • X-ray crystallography : Resolves ambiguities in fused-ring geometry (e.g., bond angles in triazole-pyridine systems) .

What safety protocols are essential when handling 7-Bromo-3-chloro-triazolopyridine derivatives?

Q. Basic

  • Personal protective equipment (PPE) : Gloves, lab coats, and chemical goggles are mandatory to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

How can regioisomeric byproducts be minimized during synthesis?

Advanced
Regioisomer control depends on:

  • Reaction kinetics : Slow addition of oxidants (e.g., NaOCl) reduces side reactions .
  • Catalyst selection : Palladium-based systems favor specific ring fusion patterns via steric and electronic modulation .
  • Temperature optimization : Lower temperatures (0–25°C) suppress competing pathways .

What strategies improve reaction yield and purity in scaled-up syntheses?

Q. Advanced

  • Solvent choice : Ethanol or 2-MeTHF enhances solubility of intermediates while aligning with green chemistry principles .
  • Workup procedures : Chromatography-free purification (e.g., alumina plug filtration) reduces losses .
  • Oxidant stoichiometry : Excess NaOCl (1.5–2.0 equiv.) ensures complete cyclization without over-oxidation .

How should researchers address contradictory data in literature regarding reaction mechanisms?

Q. Advanced

  • Comparative kinetic studies : Monitor intermediates via LC-MS to identify rate-determining steps .
  • Computational modeling : Density functional theory (DFT) calculations validate proposed transition states and activation barriers .
  • Isotopic labeling : 15^{15}N-labeled hydrazines clarify nitrogen migration pathways during cyclization .

What role does this compound play in medicinal chemistry and materials science?

Q. Advanced

  • Drug discovery : Serves as a scaffold for kinase inhibitors due to its planar heterocyclic core, enabling π-π stacking with target proteins .
  • Material science : Functionalization at the bromo and chloro positions enables incorporation into metal-organic frameworks (MOFs) for catalytic applications .

Q. Table 2: Key Applications

FieldFunctionalization StrategyTarget Property
Anticancer agentsSuzuki coupling at C7-BrEGFR inhibition
ChemosensorsSubstituent tuning at C3-ClFluorescence

How can computational tools predict the reactivity of 7-Bromo-3-chloro-triazolopyridine derivatives?

Q. Advanced

  • DFT calculations : Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes) to prioritize synthetic targets .
  • Solvent effects modeling : COSMO-RS simulations guide solvent selection for optimal reaction outcomes .

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